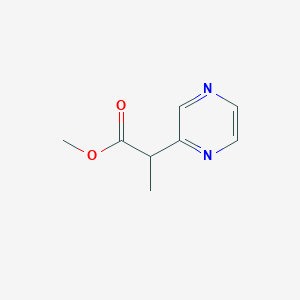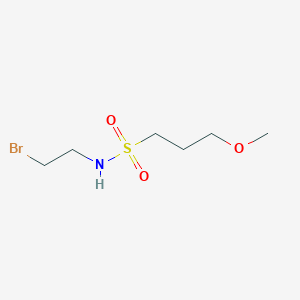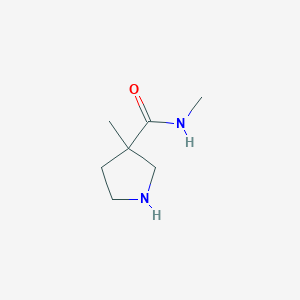
Methyl 2-(pyrazin-2-yl)propanoate
Übersicht
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Methyl 2-(pyrazin-2-yl)propanoate derivatives, such as methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate, have been investigated for their effectiveness as corrosion inhibitors. These compounds have shown significant protection against the corrosion of C38 steel in hydrochloric acid solutions, with protection levels exceeding 95% at certain concentrations. The protection mechanism involves cathodic inhibition by polarization and charge-transfer, following the Langmuir adsorption isotherm. Quantum chemical calculations support the correlation between the molecular structure of these compounds and their inhibition efficiency (Missoum et al., 2013).
Photophysical Properties in Ruthenium Complexes
The photophysical properties of ruthenium complexes containing 3-(pyrazin-2-yl)-1,2,4-triazole ligands have been explored. These complexes demonstrate significant variability in their ground and excited states properties as influenced by pH. The research reveals that the photophysical properties, including absorption and emission maxima, of these complexes can be altered based on the pH level, suggesting potential applications in pH-sensitive environments (H. Nieuwenhuis et al., 1991).
Crystallographic Studies
Methyl 2-(pyrazin-2-yl)propanoate derivatives have been synthesized and analyzed through crystallographic techniques. For example, (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one was characterized, with a focus on its crystallization and molecular interactions. Such studies provide insights into the molecular shapes and intermolecular interactions of these compounds, which can be crucial for understanding their potential applications (Naveen Shivalingegowda et al., 2017).
Catalytic Properties
Research into the catalytic properties of methyl 2-(pyrazin-2-yl)propanoate derivatives, particularly in the context of copper (II) complexes, has shown promising results. These complexes have been effective in catalyzing oxidation reactions, such as the conversion of catechol to quinone using dioxygen under ambient conditions. The rate of these reactions varies based on the specific compound and complex used (Boussalah et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-pyrazin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12-2)7-5-9-3-4-10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDUYOBBAAAKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyrazin-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)

![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)


![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)






